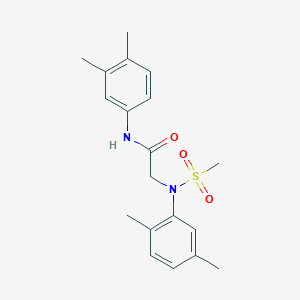
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)dimethanesulfonamide
Übersicht
Beschreibung
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)dimethanesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively studied for its biochemical and physiological effects. DIDS is widely used in scientific research to investigate the mechanisms of action of various proteins and enzymes. In
Wirkmechanismus
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)dimethanesulfonamide inhibits chloride channels, anion exchangers, and carbonic anhydrases by binding to a specific site on these proteins. This compound binds to the extracellular domain of the protein and blocks the movement of chloride ions or bicarbonate ions through the channel or exchanger. This results in a decrease in the transport of these ions across the membrane and a disruption of the physiological processes that rely on these ions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound inhibits the transport of chloride ions and bicarbonate ions, which can lead to changes in cell volume, pH, and ion transport. This compound has also been shown to inhibit the activity of carbonic anhydrases, which can lead to changes in pH regulation in various tissues. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)dimethanesulfonamide is a useful tool for investigating the mechanisms of action of various proteins and enzymes. This compound is relatively easy to synthesize and is readily available for purchase from chemical suppliers. However, there are some limitations to the use of this compound in lab experiments. This compound is a non-specific inhibitor and can inhibit multiple proteins or enzymes that are not the target of the experiment. Additionally, this compound can have off-target effects on other physiological processes, which can complicate the interpretation of the results.
Zukünftige Richtungen
There are many future directions for the use of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)dimethanesulfonamide in scientific research. One area of interest is the role of chloride channels in cancer progression and metastasis. This compound has been shown to inhibit the activity of chloride channels in cancer cells, which can lead to a decrease in cell migration and invasion. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of more specific inhibitors of chloride channels and anion exchangers, which could lead to the development of more targeted therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)dimethanesulfonamide is widely used in scientific research as a tool to investigate the mechanisms of action of various proteins and enzymes. This compound has been shown to inhibit chloride channels, anion exchangers, and carbonic anhydrases. This compound is also used to study the role of chloride channels in various physiological processes such as cell volume regulation, acid-base balance, and ion transport. Additionally, this compound has been used to investigate the role of carbonic anhydrases in the regulation of pH in various tissues.
Eigenschaften
IUPAC Name |
N-[4-[4-(methanesulfonamido)-3-methoxyphenyl]-2-methoxyphenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S2/c1-23-15-9-11(5-7-13(15)17-25(3,19)20)12-6-8-14(16(10-12)24-2)18-26(4,21)22/h5-10,17-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXYIDBPLDDPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NS(=O)(=O)C)OC)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3554566.png)
![N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3554572.png)
![3-(3,4-dichlorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B3554577.png)


![methyl 2-[(5-bromo-2-methoxybenzoyl)amino]benzoate](/img/structure/B3554622.png)
![methyl 3-{[4-(benzoylamino)benzoyl]amino}benzoate](/img/structure/B3554623.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-1-naphthylurea](/img/structure/B3554630.png)
![5-{[(2-methyl-3-biphenylyl)methyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B3554635.png)
![N-benzyl-3-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B3554646.png)
![3-amino-6-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3554654.png)
![3-amino-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3554657.png)
![2-{[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B3554661.png)
![(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B3554663.png)